molecular formula C12H10N4 B11760592 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine

2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine

Cat. No.: B11760592
M. Wt: 210.23 g/mol
InChI Key: DMQJTSJKMFPBMN-VULZFCBJSA-N
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Description

This compound is a bis-pyridyl hydrazone characterized by two pyridine rings connected via a conjugated hydrazine-based backbone. The (E) and (2E) configurations denote the trans geometry of the imine (C=N) bonds, which stabilize the structure through conjugation and intramolecular hydrogen bonding. The compound’s planar geometry and electron-rich pyridine moieties make it a promising ligand for metal coordination and a candidate for biological applications .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

(Z)-1-pyridin-2-yl-N-[(Z)-pyridin-2-ylmethylideneamino]methanimine

InChI

InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H/b15-9-,16-10-

InChI Key

DMQJTSJKMFPBMN-VULZFCBJSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N\N=C/C2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine typically involves the condensation of pyridine-2-carbaldehyde with hydrazine derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Potential

Compounds containing pyridine and hydrazine functionalities have been studied for various biological activities. While specific studies on this exact compound may be limited, related compounds have shown significant pharmacological potential:

  • Anticancer Activity : Research into similar compounds suggests that 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine may exhibit anticancer properties. For instance, derivatives of pyridine have been reported to possess anticancer, antibacterial, antifungal, and anti-inflammatory activities .
  • Antimicrobial Properties : The synthesis of hydrazone derivatives from pyridine has been linked to antimicrobial efficacy against various pathogens. Studies indicate that modifications in the hydrazine fragment can influence the antimicrobial activity significantly .

Structure-Activity Relationship

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. For example, the presence of specific functional groups in similar pyridine-containing compounds has been associated with enhanced biological activity. The azomethine group (>C=N) is particularly noted for its role in biological interactions .

Synthesis Techniques

The synthesis of This compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecular architectures. These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .

Material Science

The unique structural features of this compound make it suitable for applications in materials science. Its ability to form hydrogen bonds and π–π stacking interactions can be exploited in designing new materials with specific properties, such as enhanced conductivity or stability under varying environmental conditions .

Anticancer Studies

A review of 2-pyridone derivatives has highlighted their potential as anticancer agents, with a significant proportion exhibiting strong activity against cancer cell lines . The structural similarities with This compound suggest that further exploration could reveal similar properties.

Antimicrobial Efficacy

Research conducted on related hydrazone compounds has demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicate that modifications to the hydrazine fragment can enhance efficacy, suggesting a pathway for optimizing the biological activity of this compound .

Mechanism of Action

The mechanism of action of 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) N'-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k)
  • Structure : Incorporates a pyridine-carbohydrazide group and a substituted phenyl ring.
  • Electronic Properties : The carbonyl group (C=O) introduces electron-withdrawing effects, reducing electron density on the hydrazine backbone compared to the target compound.
(b) 2-(4-Chlorophenyl)acetic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine
  • Structure : Co-crystallized with 4-chlorophenylacetic acid, forming a 1:1 adduct.
  • Crystallography : Orthorhombic system (space group Pca2₁) with a = 11.740 Å, b = 4.641 Å, c = 33.451 Å. The chlorophenyl group enhances hydrophobic interactions, influencing solubility .
(c) 3-Chloro-2-[(1E)-(E)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}hydrazin-1-ylidenemethyl]-5-(trifluoromethyl)pyridine
  • Structure : Contains electron-withdrawing Cl and CF₃ substituents.
  • Reactivity : The trifluoromethyl groups increase electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the unsubstituted target compound .

Crystallographic and Physical Properties

Compound Crystal System Space Group Key Features Ref.
Target Compound Not Reported Assumed planar geometry with intramolecular H-bonding.
2-(4-Chlorophenyl)acetic acid adduct Orthorhombic Pca2₁ Enhanced stability via Cl···π interactions; µ = 0.23 mm⁻¹ (MoKα) . 12
Bis-pyridyl sulfanyl nickel(II) complex Monoclinic P2₁/c Square-planar Ni(II) coordination; S-donor ligands alter redox properties. 7

Biological Activity

The compound 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine is a complex organic molecule featuring hydrazine and pyridine moieties. Its molecular formula includes twelve carbon atoms, ten hydrogen atoms, and four nitrogen atoms, indicating significant potential for biological activity due to its structural characteristics. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Structural Characteristics

The structure of this compound allows for various intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are critical for its reactivity and potential biological applications. The compound's unique arrangement is conducive to various pharmacological effects, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

Research into related compounds with similar functional groups has indicated several biological activities, including:

  • Antimicrobial Activity : Compounds with hydrazine and pyridine functionalities often exhibit significant antibacterial properties. For instance, related hydrazone derivatives have demonstrated activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Activity : Some derivatives show promising antifungal effects against Candida species, surpassing traditional antifungal agents like fluconazole .
  • Anticancer Potential : The presence of hydrazine groups in similar compounds has been associated with antiproliferative effects in cancer cell lines, suggesting that this compound may also have potential as an anticancer agent .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of hydrazone derivatives similar to this compound. The results showed:

CompoundMIC (μM)Activity Type
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal
Compound C31.108Antifungal against C. albicans

These findings indicate that modifications in the structure can significantly influence the biological activity of these compounds.

Anticancer Activity

Another study focused on the antiproliferative effects of pyridine-based hydrazones against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 μM, demonstrating strong potential for further development as anticancer agents .

The mechanisms by which compounds like this compound exert their biological effects include:

  • Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis pathways, which is crucial for bacterial growth and survival.
  • Disruption of Biofilm Formation : Studies suggest that these compounds can inhibit biofilm formation in pathogenic bacteria, which is a significant factor in chronic infections .
  • Induction of Apoptosis in Cancer Cells : The ability to induce programmed cell death in cancer cells has been linked to the presence of specific functional groups within the molecule .

Q & A

Q. Experimental Design Focus

  • Storage : Under argon in sealed vials with desiccants (silica gel) .
  • Synthesis : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions to pyridyl aldehydes) .
  • Characterization : Conduct SC-XRD rapidly to prevent crystal degradation; seal capillaries with epoxy .

How can computational modeling enhance the interpretation of experimental data for this compound?

Advanced Research Question
DFT and TD-DFT predict:

  • Electronic transitions (e.g., HOMO→LUMO gaps ~3.5 eV) .
  • Vibrational frequencies (scaled by 0.96–0.98 to match FT-IR) .
  • Non-linear optical (NLO) properties: Hyperpolarizability (β) values guide applications in photonics .

What are the challenges in achieving high enantiomeric purity for chiral derivatives?

Advanced Research Question
Racemization during synthesis is mitigated by:

  • Chiral auxiliaries : (R)-BINOL-based catalysts induce asymmetric hydrazone formation (ee > 90%) .
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers using hexane/ethanol gradients .

How do steric and electronic effects of substituents influence reactivity and applications?

Advanced Research Question

  • Electron-withdrawing groups (e.g., –NO₂) increase ligand rigidity, enhancing metal-binding affinity .
  • Steric bulk (e.g., tert-butyl substituents) reduces π-π stacking, altering solubility and catalytic activity .

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